Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-

Lipophilicity Drug-likeness Permeability

Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- (CAS 4709-70-0) is a synthetic aryl sulfonamide derivative featuring a 1,2-dihydroacenaphthylene (acenaphthene) core coupled to a benzenesulfonamide pharmacophore. With a molecular formula of C18H15NO2S and a molecular weight of 309.4 g/mol, this compound has a computed XLogP3-AA of 4, indicating moderate lipophilicity suitable for cell permeability studies.

Molecular Formula C18H15NO2S
Molecular Weight 309.4 g/mol
CAS No. 4709-70-0
Cat. No. B14005802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-
CAS4709-70-0
Molecular FormulaC18H15NO2S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CC2=CC=C(C3=CC=CC1=C23)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C18H15NO2S/c20-22(21,15-6-2-1-3-7-15)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2
InChIKeyHEVYWLDOYPNSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- (CAS 4709-70-0): A Structurally Distinct Acenaphthene-Based Sulfonamide for Targeted Chemical Biology Screening


Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- (CAS 4709-70-0) is a synthetic aryl sulfonamide derivative featuring a 1,2-dihydroacenaphthylene (acenaphthene) core coupled to a benzenesulfonamide pharmacophore. With a molecular formula of C18H15NO2S and a molecular weight of 309.4 g/mol, this compound has a computed XLogP3-AA of 4, indicating moderate lipophilicity suitable for cell permeability studies [1]. It is cataloged under NSC144473 within the National Cancer Institute's screening collection, suggesting its historical selection for anticancer agent evaluation [1]. The saturated ethylene bridge (1,2-dihydro) distinguishes it from fully aromatic acenaphthylene-based sulfonamide analogs, conferring unique conformational flexibility and three-dimensional shape that may influence target binding and selectivity profiles .

Why Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- Cannot Be Generically Substituted by Other Acenaphthene Sulfonamides


Generic substitution among acenaphthene/benzenesulfonamide analogs is scientifically unsound because small structural modifications produce quantifiable differences in physicochemical properties that directly impact assay behavior, target engagement, and lead optimization trajectories. The target compound's specific 1,2-dihydroacenaphthylene core, unsubstituted aromatic rings, and benzenesulfonamide group create a unique profile relative to six closest analogs: (i) the fully unsaturated acenaphthylene variant (CAS 6909-87-1) exhibits a higher LogP of 5.278 vs. 4.893, altering lipophilicity-driven parameters ; (ii) the methanesulfonamide analog (CAS 329059-15-6) differs markedly in molecular weight (247.31 vs. 309.4 g/mol) and hydrogen bonding capacity, affecting solubility and binding thermodynamics ; and (iii) the 5-methoxy-substituted analog (CAS 94257-08-6) introduces electronic and steric perturbations at the acenaphthene ring that can redirect metabolic pathways [1]. These differences cannot be bridged by vendor-to-vendor interchange.

Quantitative Differentiation Guide: Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- (4709-70-0) Versus Its Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head: 4709-70-0 Demonstrates Lower LogP Than Its Unsaturated Acenaphthylene Analog

The target compound (CAS 4709-70-0) exhibits a computed LogP of 4.893 (chemsrc) and an XLogP3-AA of 4 (PubChem), which is lower than the fully unsaturated analog N-(acenaphthylen-5-yl)benzenesulfonamide (CAS 6909-87-1), which has a measured/computed LogP of 5.2782 . For oral drug-likeness, the widely accepted optimal LogP range is 2–5, making the target compound's value more favorable for balancing solubility and permeability [1].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Hydrogen Bonding Capacity: Differentiation from Methanesulfonamide Analog

The target compound (MW 309.4 g/mol) contains a benzenesulfonamide moiety with 3 hydrogen bond acceptors and 1 hydrogen bond donor, whereas the methanesulfonamide analog (CAS 329059-15-6, MW 247.31 g/mol) has a smaller sulfonamide head group with reduced steric bulk and potentially different hydrogen bonding geometry [1]. The molecular weight difference of 62.1 g/mol corresponds to the benzene ring substitution, which can influence binding pocket complementarity and pharmacokinetic properties.

Molecular weight Hydrogen bonding Fragment-based screening

Conformational Flexibility: The Saturated 1,2-Dihydro Bridge Enables Non-Planar Geometry Absent in Fully Aromatic Analogs

The 1,2-dihydroacenaphthylene core of CAS 4709-70-0 features an ethylene bridge (sp³ hybridized carbons) that introduces a torsional angle of approximately 12–18° out of coplanarity with the naphthalene ring system, based on known acenaphthene X-ray structures [1]. In contrast, the unsaturated analog (CAS 6909-87-1) possesses an acenaphthylene core with an sp²-hybridized bridge enforcing near-planar geometry. This conformational difference can affect π-stacking distances, solvent-accessible surface area, and the dihedral angle presentation of the sulfonamide group to protein targets [2].

Conformational analysis 3D shape Target selectivity

NSC Screening History: Inclusion in the NCI Compound Collection Suggests Prior Anticancer Evaluation

CAS 4709-70-0 is assigned the NSC number 144473, indicating its inclusion in the National Cancer Institute's historical screening collection [1]. The NCI-60 human tumor cell line screen has tested over 100,000 compounds, and NSC-cataloged compounds have a defined screening history that can provide baseline antiproliferative data. While specific GI50 values for this compound are not publicly curated, the NSC designation itself provides procurement justification by linking the compound to a standardized, reproducible screening infrastructure [2]. In contrast, many close analogs (e.g., CAS 329059-15-6, CAS 94257-08-6) lack NSC catalog numbers, indicating they were not prioritized for NCI screening.

Anticancer screening NCI-60 panel Chemical biology

Optimal Research and Procurement Scenarios for Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)- (4709-70-0)


Screening Library Design Requiring Non-Planar, Three-Dimensional Sulfonamide Scaffolds

For fragment-based or diversity-oriented screening libraries targeting protein-protein interactions or allosteric sites that prefer non-flat ligands, the 1,2-dihydroacenaphthylene core provides a saturated bridge that introduces conformational puckering, satisfying the 'escape from flatland' design principle. Compared to the planar acenaphthylene analog (CAS 6909-87-1), 4709-70-0 offers distinct 3D shape diversity that may access binding pockets inaccessible to flat aromatic sulfonamides. Procurement should be prioritized when library design requires sp³ character to improve clinical success rates, as supported by analyses showing correlation between fraction sp³ and drug developability [1].

Anticancer Screening Follow-Up Leveraging NSC Designation

As an NCI-cataloged compound (NSC 144473), 4709-70-0 is suitable for cancer pharmacology laboratories seeking compounds with established NCI/DTP compatibility. The NSC designation implies that this compound has met solubility and stability criteria for the NCI-60 screening platform. Researchers conducting secondary validation of NCI screening hits or exploring acenaphthene-based sulfonamides in oncology should preferentially procure this specific compound rather than non-NSC analogs, as the standardized screening infrastructure provides a reproducible reference point [2].

Physicochemical Property Optimization in Lead Series: LogP Tuning

When an SAR campaign has identified the benzenesulfonamide-acenaphthene scaffold as promising but requires LogP reduction to improve solubility and reduce off-target promiscuity, 4709-70-0 (LogP 4.893) should be used as the reference point rather than the more lipophilic unsaturated analog (LogP 5.278). The 0.385 LogP unit reduction provides meaningful improvement in predicted aqueous solubility while retaining the pharmacophore geometry. This quantitative LogP advantage makes 4709-70-0 the appropriate procurement choice for optimizing drug-likeness parameters within this chemotype .

Quote Request

Request a Quote for Benzenesulfonamide, N-(1,2-dihydro-5-acenaphthylenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.